
dTDP-alpha-D-glucose(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-alpha-D-glucose(2-) is a nucleotide-sugar oxoanion that is the dianion of dTDP-alpha-D-glucose arising from deprotonation of both OH groups of the diphosphate. It has a role as a human metabolite. It is a conjugate base of a dTDP-alpha-D-glucose.
Aplicaciones Científicas De Investigación
Biosynthesis of Deoxysugars
dTDP-alpha-D-glucose(2-) serves as a precursor in the biosynthesis of several deoxysugars, which are essential for the production of complex carbohydrates and secondary metabolites in bacteria. The biosynthetic pathway involves several key enzymes:
- Glucose-1-phosphate thymidylyltransferase : Converts glucose-1-phosphate to dTDP-alpha-D-glucose.
- dTDP-glucose 4,6-dehydratase : Converts dTDP-alpha-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, a crucial intermediate for further reactions leading to various deoxysugars .
This pathway is significant in the formation of sugars that are incorporated into lipopolysaccharides and antibiotics, highlighting the compound's importance in microbial metabolism.
Enzymatic Reactions
The compound is involved in various enzymatic reactions that modify its structure to produce different sugar derivatives. For example:
- Epimerization : Enzymes such as RmlC catalyze the conversion of dTDP-4-keto-6-deoxy-D-glucose to different sugar forms, which are vital for synthesizing specific bacterial polysaccharides .
- Transamination and Transacetylation : These processes involve dTDP-alpha-D-glucose(2-) as a substrate for synthesizing unique sugar moieties that contribute to antibiotic structures .
Therapeutic Implications
Research indicates that manipulating pathways involving dTDP-alpha-D-glucose(2-) can lead to the development of new antibiotics. The ability to synthesize unique sugars through this compound can enhance the efficacy and specificity of antibiotic agents. For instance, the synthesis of mycinose—a sugar component in macrolide antibiotics—demonstrates its potential application in drug development .
Case Study 1: Production of Antibiotics
A study explored the biosynthetic pathway of mycinose using dTDP-alpha-D-glucose(2-) as a precursor. Researchers demonstrated that by altering enzyme activity within this pathway, they could enhance antibiotic production in Streptomyces species, showcasing the compound's utility in pharmaceutical applications .
Case Study 2: Sugar Metabolism in Bacteria
Another investigation focused on Pseudomonas putida, revealing that dTDP-alpha-D-glucose(2-) plays a crucial role in synthesizing L-rhamnose through epimerization reactions. This study highlighted how manipulating these pathways could lead to improved biotechnological applications for producing biofuels and bioplastics from microbial sources .
Tables
Application Area | Description |
---|---|
Biosynthesis | Precursor for deoxysugars used in polysaccharides and antibiotics |
Enzymatic Reactions | Involved in epimerization and other modifications leading to diverse sugars |
Therapeutic Development | Potential for enhancing antibiotic efficacy through unique sugar synthesis |
Análisis De Reacciones Químicas
Formation via Glucose-1-Phosphate Thymidylyltransferase
dTDP-α-D-glucose(2−) is synthesized through the condensation of thymidine triphosphate (dTTP) and α-D-glucose-1-phosphate (G-1-P), catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA) .
Reaction:
dTTP D glucose 1 phosphate⇌PPi+dTDP D glucose 2
Key Features:
-
Mechanism: Follows an ordered sequential bi-bi mechanism, where dTTP binds first, followed by G-1-P .
-
Kinetics: Pyrophosphorolysis (reverse reaction) exhibits ping-pong kinetics, implying a transient enzyme-dTMP intermediate .
-
Inhibition: Feedback-inhibited by dTDP-L-rhamnose, a downstream product .
Substrates | Products | Enzyme | Reference |
---|---|---|---|
dTTP, G-1-P | dTDP-α-D-glucose(2−), PPₐ | RmlA (EC 2.7.7.24) |
Dehydration to dTDP-4-Keto-6-Deoxy-D-Glucose
dTDP-α-D-glucose(2−) undergoes a three-step dehydration via dTDP-glucose 4,6-dehydratase (RmlB) , forming dTDP-4-keto-6-deoxy-D-glucose, a precursor for diverse deoxysugars .
Reaction:
dTDP D glucose 2 →dTDP 4 keto 6 deoxy D glucose+H2O
Mechanistic Insights:
-
Oxidation/Reduction: Involves NAD⁺-dependent oxidation at C4, followed by dehydration and reduction .
-
Structural Catalysis: Active-site residues (e.g., Y293, D117) stabilize intermediates through hydrogen bonding .
Substrate | Product | Enzyme | Reference |
---|---|---|---|
dTDP-α-D-glucose(2−) | dTDP-4-keto-6-deoxy-D-glucose | RmlB (EC 4.2.1.46) |
Downstream Modifications
dTDP-4-keto-6-deoxy-D-glucose undergoes further enzymatic modifications to form bioactive deoxysugars:
Isomerization to dTDP-3-Keto-6-Deoxy-D-Glucose
Catalyzed by dTDP-keto-deoxyglucose isomerase (QdtA) , enabling C3 functionalization .
Reaction:
dTDP 4 keto 6 deoxy D glucose⇌dTDP 3 keto 6 deoxy D glucose
Transamination and Acetylation
-
Transaminases (QdtB): Introduce amino groups at C3 using glutamate as a nitrogen donor .
-
Acetyltransferases (QdtC): Transfer acetyl groups from acetyl-CoA to form derivatives like dTDP-3-acetamido-3,6-dideoxy-D-glucose .
Example Pathway:
dTDP 4 keto 6 deoxy D glucoseQdtA QdtB QdtCdTDP D Quip3NAc
Structural and Kinetic Data
-
RmlA Structure : Binds dTTP and G-1-P at adjacent sites, with a flexible loop (residues 15–23) critical for pyrophosphate release .
-
RmlB Mechanism : NAD⁺ acts as a redox cofactor, with conserved Tyr and Asp residues stabilizing the transition state .
Enzyme | Key Residues | Function | Reference |
---|---|---|---|
RmlA | R194, D117, D120 | Substrate binding, catalysis | |
RmlB | Y293, NAD⁺ | Redox, dehydration |
Propiedades
Fórmula molecular |
C16H24N2O16P2-2 |
---|---|
Peso molecular |
562.3 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/p-2/t7-,8+,9+,10+,11+,12-,13+,15+/m0/s1 |
Clave InChI |
YSYKRGRSMLTJNL-URARBOGNSA-L |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O |
Sinónimos |
deoxythymidine diphosphate-glucose dTDP-glucose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.